molecular formula C9H10N2O B12879713 2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 90331-48-9

2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B12879713
CAS No.: 90331-48-9
M. Wt: 162.19 g/mol
InChI Key: FRZBXVJSHRJZBD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step organic reactions. One common method starts with the esterification of 2,3-pyridinedicarboxylic acid to form the corresponding diester. This is followed by reduction using sodium borohydride and anhydrous calcium chloride to yield the intermediate diol. The diol is then subjected to cyclization under acidic conditions to form the desired pyrrolo[3,4-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and materials science.

Properties

CAS No.

90331-48-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,3-dimethyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C9H10N2O/c1-5-3-7-4-10-9(12)8(7)11-6(5)2/h3H,4H2,1-2H3,(H,10,12)

InChI Key

FRZBXVJSHRJZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)NC2)N=C1C

Origin of Product

United States

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